5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . The reaction conditions are highly tolerant of various functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
- 1H-Pyrrole, 2,5-dimethyl-
- 1-BOC-1H-pyrrole-2,5-dimethyl-
Uniqueness
5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-cyclobutyl-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-9(11(13)14)6-10(12(7)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FXCXAILVUFCVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)C2CCC2)C(=O)O |
Origin of Product |
United States |
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